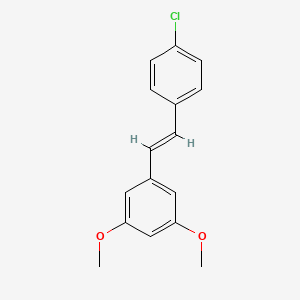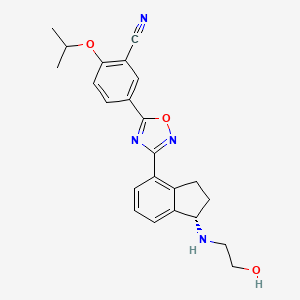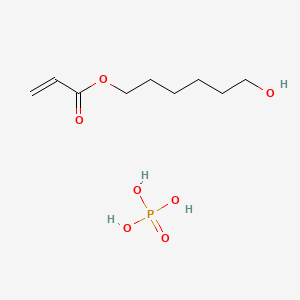
PDM11
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de PDM 11 implica la reacción de 4-clorobenzaldehído con bromuro de 3,5-dimetoxi-bencilo en presencia de una base, como el carbonato de potasio, para formar el derivado de estilbeno correspondiente . La reacción se realiza típicamente en un solvente orgánico como el dimetilsulfóxido (DMSO) a temperaturas elevadas.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para PDM 11 no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el solvente y las concentraciones de reactivos, para lograr mayores rendimientos y pureza. El producto final generalmente se purifica mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
PDM 11 experimenta diversas reacciones químicas, que incluyen:
Oxidación: PDM 11 se puede oxidar para formar derivados de quinona.
Reducción: La reducción de PDM 11 puede conducir a la formación de derivados dihidro.
Sustitución: PDM 11 puede sufrir reacciones de sustitución aromática electrofílica, como la nitración y la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Se emplean reactivos como el ácido nítrico para la nitración y los halógenos (cloro, bromo) para la halogenación.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, derivados dihidro y compuestos aromáticos sustituidos .
Aplicaciones Científicas De Investigación
PDM 11 tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los derivados de estilbeno.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
PDM 11 ejerce sus efectos uniéndose al receptor de hidrocarburos arilo (AhR) e impidiendo la activación de este receptor por sus ligandos naturales, como el benzo[a]pireno y la dioxina . Esta inhibición bloquea la transcripción de los genes diana del AhR, que están involucrados en varios procesos biológicos, incluido el metabolismo de xenobióticos y la respuesta inmunitaria .
Comparación Con Compuestos Similares
Compuestos Similares
Resveratrol: Un derivado de estilbeno natural con propiedades antioxidantes.
Análogo Fluorado: Un compuesto similar a PDM 11 pero con un átomo de flúor en lugar del átomo de cloro, que también actúa como un antagonista del AhR.
Unicidad de PDM 11
PDM 11 es único debido a su alta selectividad y potencia como antagonista del AhR en comparación con el resveratrol y sus análogos. No exhibe afinidad por el receptor de estrógenos, lo que lo convierte en una herramienta más específica para estudiar las vías relacionadas con el AhR .
Propiedades
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHOTWBLKKBBT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)

![3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)](/img/structure/B609822.png)

